molecular formula C11H11NO2 B2503660 5,7-Dimethylquinolin-8-ol 1-oxide CAS No. 416886-60-7

5,7-Dimethylquinolin-8-ol 1-oxide

Cat. No.: B2503660
CAS No.: 416886-60-7
M. Wt: 189.214
InChI Key: PPWPWKBMHHTYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethylquinolin-8-ol 1-oxide: is a heterocyclic organic compound with the molecular formula C11H11NO2 It is a derivative of quinoline, characterized by the presence of two methyl groups at the 5 and 7 positions, a hydroxyl group at the 8 position, and an oxide group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylquinolin-8-ol 1-oxide typically involves the oxidation of 5,7-Dimethylquinolin-8-ol. One common method is the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethylquinolin-8-ol 1-oxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acidic conditions.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, Friedel-Crafts alkylation conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 5,7-Dimethylquinolin-8-ol.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Chemistry: 5,7-Dimethylquinolin-8-ol 1-oxide is used as a reagent in organic synthesis, particularly in the preparation of complex heterocyclic compounds. It serves as a building block for the synthesis of various quinoline derivatives.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for further pharmacological studies.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting microbial infections and cancer.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5,7-Dimethylquinolin-8-ol 1-oxide involves its interaction with molecular targets such as enzymes and cellular receptors. The oxide group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in microbial growth and cancer cell proliferation.

Comparison with Similar Compounds

    5,7-Dimethylquinolin-8-ol: Lacks the oxide group, making it less reactive in certain chemical reactions.

    8-Hydroxyquinoline: A parent compound with a hydroxyl group at the 8 position but without methyl groups at the 5 and 7 positions.

    Quinoline N-oxide: Similar structure but without the methyl groups, leading to different chemical and biological properties.

Uniqueness: 5,7-Dimethylquinolin-8-ol 1-oxide is unique due to the presence of both methyl groups and the oxide group, which confer distinct reactivity and potential applications. Its combination of structural features makes it a versatile compound in synthetic chemistry and a promising candidate in biological and medicinal research.

Properties

IUPAC Name

5,7-dimethyl-1-oxidoquinolin-1-ium-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-6-8(2)11(13)10-9(7)4-3-5-12(10)14/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWPWKBMHHTYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C=CC=[N+]2[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.